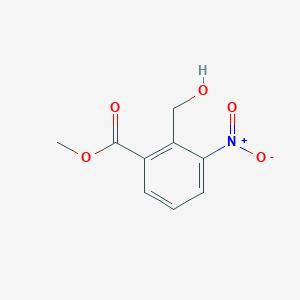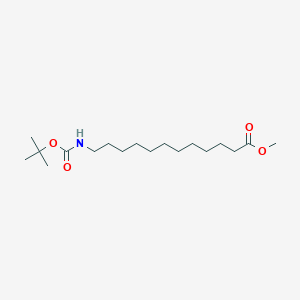
(S)-Aclidinium Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
-(S)-Aclidinium Bromide is a synthetic quaternary ammonium salt with anticholinergic properties that is used in the treatment of chronic obstructive pulmonary disease (COPD). It is a long-acting muscarinic antagonist (LAMA) and is the first of its kind to be approved by the US Food and Drug Administration (FDA) for the treatment of COPD. It is also used as a bronchodilator to treat bronchospasm associated with COPD.
Applications De Recherche Scientifique
Material Science
Scientific Field
Material Science Application Summary: In material science, bromide ions, including those from (S)-Aclidinium Bromide, can be used in the development of nonflammable electrolytes for safe and long-life sodium metal batteries . Methods of Application: The bromide ions are incorporated into the electrolyte solution to enhance the stability and safety of the battery. Results and Outcomes: The presence of bromide ions leads to the formation of a stable solid electrolyte interphase (SEI) containing NaBr, which has high ionic conductivity and suppresses dendrite growth, thereby improving the battery’s lifespan and safety .
Environmental Science
Scientific Field
Environmental Science Application Summary: Bromide ions, such as those from (S)-Aclidinium Bromide, can trigger efficient activation of peroxymonosulfate for the degradation of pollutants in water treatment processes . Methods of Application: The bromide ions act as a catalyst in advanced oxidation processes to degrade contaminants. Results and Outcomes: Studies have shown that bromide ions enhance the degradation efficiency of pollutants, leading to cleaner water with reduced environmental impact .
Biotechnology
Scientific Field
Biotechnology Application Summary: Bromide compounds, including (S)-Aclidinium Bromide, are used in flow cytometry applications within the food industry to distinguish between viable, metabolically active, and dead cells . Methods of Application: Bromide compounds are conjugated with fluorochromes to stain cells, allowing for their identification and sorting. Results and Outcomes: The use of bromide-based stains has improved the accuracy and efficiency of cell sorting and enumeration in various biotechnological applications .
Chemistry
Scientific Field
Chemistry Application Summary: In chemistry, bromide compounds like (S)-Aclidinium Bromide are used in the Hofmann rearrangement process to convert primary amides into primary amines . Methods of Application: The process involves the reaction of bromine with sodium hydroxide to form sodium hypobromite in situ, which then converts the primary amide to an isocyanate intermediate. Results and Outcomes: The Hofmann rearrangement is a valuable synthetic route in organic chemistry, allowing for the preparation of various amines from amides .
Neurology
Scientific Field
Neurology Application Summary: Historically, bromide compounds like (S)-Aclidinium Bromide were used as anticonvulsants due to their inhibitory effects on neuronal activity. Methods of Application: Bromide ions were administered orally in the form of salts, such as potassium bromide. Results and Outcomes: While effective in reducing seizure frequency, the use of bromides has been largely replaced by more modern antiepileptic drugs due to side effects and toxicity concerns .
Organic Synthesis
Scientific Field
Organic Chemistry Application Summary: Bromine compounds, including (S)-Aclidinium Bromide, can participate in electrophilic addition reactions with alkenes to form vicinal dibromides. Methods of Application: The reaction involves the addition of a bromine source to an alkene, resulting in the formation of a bromonium ion intermediate, which is then attacked by a bromide ion. Results and Outcomes: This reaction is a fundamental step in organic synthesis, allowing for the functionalization of alkenes and the formation of various organic compounds .
Catalysis
Scientific Field
Chemistry Application Summary: Bromide ions can act as catalysts in oxidation reactions, particularly in the activation of peroxymonosulfate. Methods of Application: The bromide ion serves as a catalyst to generate reactive oxygen species that can oxidize a wide range of organic compounds. Results and Outcomes: The catalytic activity of bromide ions enhances the efficiency of oxidation processes, which is beneficial in various industrial applications .
Veterinary Medicine
Scientific Field
Veterinary Medicine Application Summary: Bromide salts, including those derived from (S)-Aclidinium Bromide, are used as anticonvulsants in veterinary medicine, particularly for dogs with epilepsy. Methods of Application: The bromide is administered orally, often in combination with other antiepileptic drugs. Results and Outcomes: Bromide therapy has been shown to be effective in controlling seizures in dogs, especially those with hepatic impairment, due to its long half-life and lower hepatic metabolism .
Propriétés
Numéro CAS |
320346-78-9 |
|---|---|
Nom du produit |
(S)-Aclidinium Bromide |
Formule moléculaire |
C₂₆H₃₀BrNO₄S₂ |
Poids moléculaire |
564.55 |
Synonymes |
(3S)-3-[(Hydroxydi-2-thienylacetyl)oxy]-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane, , Bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate](/img/structure/B1145069.png)
![2-amino-9-[3-(chloromethyl)-4-hydroxybutyl]-1H-purin-6-one](/img/structure/B1145070.png)

